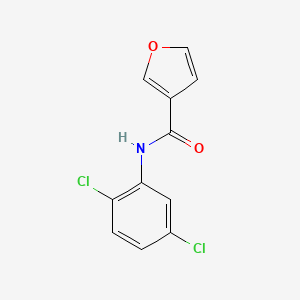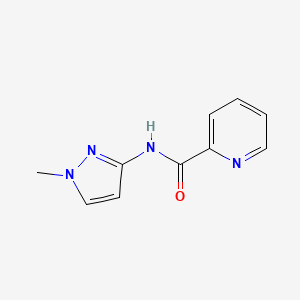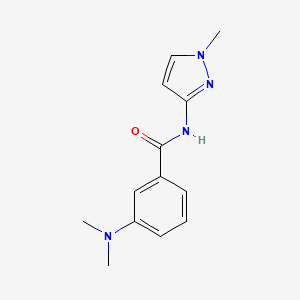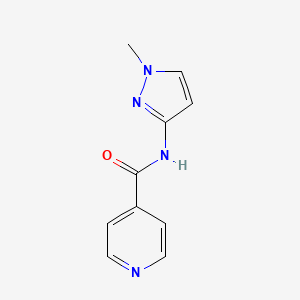
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide, also known as 3-MA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the class III phosphoinositide 3-kinase (PI3K) and is widely used in various studies to investigate the role of autophagy in various biological processes.
Wirkmechanismus
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide inhibits the activity of the class III PI3K, which is involved in the regulation of autophagy. PI3K is a lipid kinase that phosphorylates phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P). PI3P is a critical regulator of autophagy and is involved in the formation of autophagosomes. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It can induce autophagy and promote the degradation of cellular components. It has also been shown to inhibit the growth of various cancer cell lines and promote apoptosis. In addition, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the class III PI3K and can induce autophagy, making it a useful tool for investigating the role of autophagy in various biological processes. It has also been shown to have anti-cancer and anti-inflammatory effects, making it a potential therapeutic agent. However, there are also some limitations to the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide. It is a relatively new compound, and its long-term effects are not yet known. In addition, it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide in scientific research. One area of interest is the role of autophagy in aging and age-related diseases. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide could be used to investigate the role of autophagy in the aging process and in the development of age-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a potential therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide as a therapeutic agent in humans.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide involves several steps. The starting material is 4-cyano-2-methylpyridine, which is reacted with hydrazine hydrate to form 2-methylpyrazine. The resulting compound is then reacted with acetic anhydride to form 2-acetyl-3-methylpyrazine. The final step involves reacting 2-acetyl-3-methylpyrazine with ammonium carbonate to form N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is widely used in scientific research to investigate the role of autophagy in various biological processes. Autophagy is a cellular process that involves the degradation of cellular components, such as proteins and organelles, in lysosomes. It plays a critical role in maintaining cellular homeostasis and is involved in various physiological and pathological processes. N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide is a potent inhibitor of the class III PI3K, which is involved in the regulation of autophagy. By inhibiting the activity of PI3K, N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide can induce autophagy and promote the degradation of cellular components.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-7-4-9(13-14)12-10(15)8-2-5-11-6-3-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWUKZMDAMQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
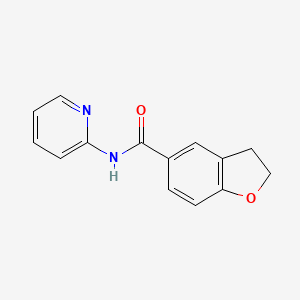
![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
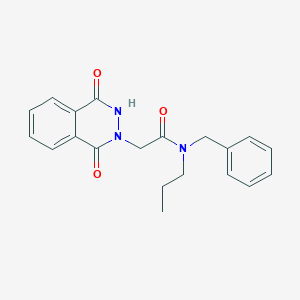
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
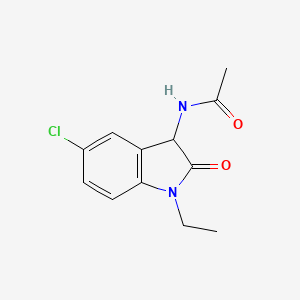
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
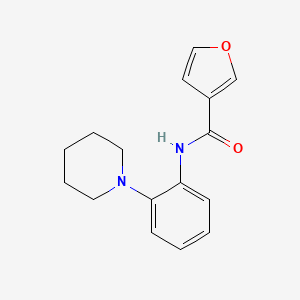
![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)
